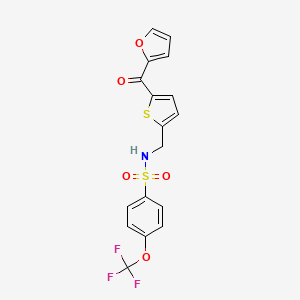
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12F3NO5S2 and its molecular weight is 431.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The initial synthesis involves creating 5-(furan-2-carbonyl)thiophene and 4-(trifluoromethoxy)benzoyl chloride.
- Coupling Reaction : These intermediates are coupled under controlled conditions to yield the final product.
Chemical Structure
The compound features a furan ring, a thiophene ring, and a trifluoromethoxy benzamide moiety, which contribute to its unique biological properties.
Antibacterial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli, S. aureus | Significant |
| Related Furan Derivative | Listeria monocytogenes, Bacillus cereus | Broad-spectrum |
Anticancer Potential
The compound's structure allows it to interact with cellular targets, potentially inhibiting cancer cell proliferation. Studies have demonstrated that similar compounds can modulate pathways involved in cancer progression, suggesting that this compound may have anticancer properties .
The mechanism of action for this compound involves:
- Molecular Interactions : The compound forms hydrogen bonds and hydrophobic interactions with its biological targets, such as enzymes or receptors.
- Inhibition of Enzyme Activity : It may inhibit specific enzymes linked to bacterial resistance or cancer cell survival through competitive or non-competitive inhibition.
4. Comparative Analysis
When compared to structurally similar compounds, this compound stands out due to its trifluoromethoxy group, which enhances its electronic properties and potential interactions with biological targets.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-Acetylcysteine | Contains thiol group | Antioxidant |
| Similar Furan Derivative | Lacks trifluoromethoxy group | Moderate antibacterial |
5. Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study reported that derivatives exhibited superior activity against multiple bacterial strains compared to traditional antibiotics .
- Cytotoxicity Tests : In vitro assays revealed that certain derivatives could significantly reduce the viability of cancer cells, indicating potential for further development as anticancer agents .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the molecular structure can lead to enhanced potency against specific targets .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c18-17(19,20)26-11-3-6-13(7-4-11)28(23,24)21-10-12-5-8-15(27-12)16(22)14-2-1-9-25-14/h1-9,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLMFNIOIGGJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














